3-[(2-Bromophenyl)methyl]-6-chloropyridazine
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Overview
Description
3-[(2-Bromophenyl)methyl]-6-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenylmethyl group at the 3-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]-6-chloropyridazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 6-chloropyridazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-bromobenzyl chloride is reacted with 6-chloropyridazine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)methyl]-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
3-[(2-Bromophenyl)methyl]-6-chloropyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]-6-chloropyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)methyl]-6-chloropyridazine
- 3-[(2-Bromophenyl)methyl]-5-chloropyridazine
- 3-[(2-Bromophenyl)methyl]-6-fluoropyridazine
Uniqueness
3-[(2-Bromophenyl)methyl]-6-chloropyridazine is unique due to the specific positioning of the bromophenylmethyl and chlorine substituents on the pyridazine ring. This unique structure can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
3-[(2-Bromophenyl)methyl]-6-chloropyridazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structural features, which contribute to its biological activity. The bromophenyl and chloropyridazine moieties are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression and microbial resistance.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit kinases involved in cancer cell signaling, thereby reducing cell proliferation.
- Antimicrobial Activity : It has been noted for potential antimicrobial properties, which may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Biological Activity Data
The following table summarizes various studies that have investigated the biological activities of this compound and related compounds:
Case Studies
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Anti-Cancer Activity :
- In a study published in Nature, the compound was evaluated for its ability to inhibit the FAK-VEGFR3 interaction, crucial for tumor cell viability. The results indicated a significant reduction in tumor burden in mouse models of melanoma and breast cancer, showcasing its potential as an anti-cancer agent .
-
Antimicrobial Properties :
- Research conducted at the Guangzhou Institutes of Biomedicine revealed that derivatives of this compound exhibited notable activity against resistant strains of bacteria, including Staphylococcus aureus. This study highlighted the compound's mechanism involving disruption of bacterial cell functions .
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Tuberculosis Treatment :
- A high-throughput screening campaign identified several pyridazine derivatives with significant activity against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated nanomolar MIC values against drug-resistant strains, indicating their potential role in treating multidrug-resistant tuberculosis .
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-6-chloropyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-2-1-3-8(10)7-9-5-6-11(13)15-14-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAHAGNTDYYLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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